molecular formula C17H12Cl2N2OS2 B11146591 N-{2,2-bis[(4-chlorophenyl)sulfanyl]-1-cyanoethenyl}acetamide

N-{2,2-bis[(4-chlorophenyl)sulfanyl]-1-cyanoethenyl}acetamide

Cat. No.: B11146591
M. Wt: 395.3 g/mol
InChI Key: JLKNBQRYGFKQBV-UHFFFAOYSA-N
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Description

N-{2,2-bis[(4-chlorophenyl)sulfanyl]-1-cyanoeth-1-en-1-yl}acetamide is a complex organic compound characterized by the presence of chlorophenyl and sulfanyl groups

Preparation Methods

The synthesis of N-{2,2-bis[(4-chlorophenyl)sulfanyl]-1-cyanoeth-1-en-1-yl}acetamide typically involves multiple steps. One common method includes the reaction of 4-chlorophenylthiol with a suitable cyanoethenyl precursor under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .

Industrial production methods may involve the use of large-scale reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

N-{2,2-bis[(4-chlorophenyl)sulfanyl]-1-cyanoeth-1-en-1-yl}acetamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N-{2,2-bis[(4-chlorophenyl)sulfanyl]-1-cyanoeth-1-en-1-yl}acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{2,2-bis[(4-chlorophenyl)sulfanyl]-1-cyanoeth-1-en-1-yl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C17H12Cl2N2OS2

Molecular Weight

395.3 g/mol

IUPAC Name

N-[2,2-bis[(4-chlorophenyl)sulfanyl]-1-cyanoethenyl]acetamide

InChI

InChI=1S/C17H12Cl2N2OS2/c1-11(22)21-16(10-20)17(23-14-6-2-12(18)3-7-14)24-15-8-4-13(19)5-9-15/h2-9H,1H3,(H,21,22)

InChI Key

JLKNBQRYGFKQBV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(=C(SC1=CC=C(C=C1)Cl)SC2=CC=C(C=C2)Cl)C#N

Origin of Product

United States

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